molecular formula C15H14FN5O2S B6528666 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 1019101-89-3

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B6528666
CAS No.: 1019101-89-3
M. Wt: 347.4 g/mol
InChI Key: XWOVZFCCMNYZFH-UHFFFAOYSA-N
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Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and a fluorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by further functionalization. The oxadiazole ring can be introduced through cyclization reactions involving hydrazides or carboxylic acids. The fluorophenyl sulfanyl group is usually introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl sulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The oxadiazole ring can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst can be used.

Major Products Formed:

  • Oxidation: Fluorophenyl sulfoxide or sulfone.

  • Reduction: Amines derived from the oxadiazole ring.

  • Substitution: Brominated or iodinated pyrazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial properties. The presence of the pyrazole and oxadiazole rings is known to contribute to biological activity.

  • Biology: The compound can be used as a molecular probe to study biological systems, particularly in fluorescence imaging.

  • Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The pyrazole and oxadiazole rings can bind to enzymes or receptors, modulating their activity. The fluorophenyl sulfanyl group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: This compound shares the pyrazole and oxadiazole motifs but has a different substituent on the pyrazole ring.

  • N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine: This compound has a simpler structure with a methylamine group attached to the pyrazole ring.

Uniqueness: The presence of the fluorophenyl sulfanyl group in N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide sets it apart from similar compounds, potentially enhancing its biological activity and industrial applications.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-9-7-12(20-21(9)2)14-18-19-15(23-14)17-13(22)8-24-11-5-3-10(16)4-6-11/h3-7H,8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOVZFCCMNYZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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